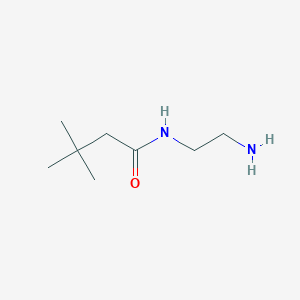

N-(2-Aminoethyl)-3,3-dimethylbutanamide

Description

Contextualizing N-(2-Aminoethyl)-3,3-dimethylbutanamide within Amide Chemistry and Bioactive Scaffolds

The amide functional group is a cornerstone of chemical biology and medicinal chemistry, fundamental to the structure of peptides, proteins, and a vast number of synthetic and natural product drugs. nih.gov The unique electronic and hydrogen-bonding properties of the amide bond make it a critical linker and pharmacophoric element in molecular design. nih.gov Molecules are often built around a central "scaffold," a core structure upon which various functional groups are appended to create a library of diverse compounds for biological screening. thieme-connect.com

N-(2-Aminoethyl)-3,3-dimethylbutanamide can be viewed as a simple scaffold. The butanamide core provides a stable, synthetically accessible framework. The primary amine on the ethyl extension offers a reactive handle for further chemical modification, allowing for the creation of more complex derivatives. nih.gov The development of novel amide-containing scaffolds is a significant focus in medicinal chemistry, aiming to explore new chemical space and identify compounds with desired biological activities. researchgate.net

Significance of Butanamide Structural Motifs in Chemical Biology and Organic Synthesis

The butanamide (or butyramide) motif is the simplest four-carbon primary amide. ebi.ac.uknih.gov It is derived from the formal condensation of butanoic acid and ammonia (B1221849). nih.gov In chemical biology, butanamide derivatives are explored for a range of applications. For instance, the introduction of specific substituents onto the butanamide backbone can lead to compounds with significant biological effects. The tert-butyl group in N-(2-Aminoethyl)-3,3-dimethylbutanamide is a common feature in medicinal chemistry, often used to increase metabolic stability or to provide steric bulk that can influence binding to a biological target.

In organic synthesis, the butanamide structure is a versatile building block. The amide bond itself is one of the most frequently formed bonds in medicinal chemistry research programs. researchgate.net The synthesis of substituted butanamides can be achieved through various methods, most commonly by reacting a carboxylic acid derivative with an appropriate amine. researchgate.net

Overview of N-(2-Aminoethyl)-3,3-dimethylbutanamide's Structural Relationship to Key Metabolites and Synthetic Intermediates

N-(2-Aminoethyl)-3,3-dimethylbutanamide is structurally related to several classes of important molecules.

Metabolites: The ethylamine (B1201723) portion of the molecule is reminiscent of simple biogenic amines and neurotransmitters. The 3,3-dimethylbutanoic acid (also known as tert-butylacetic acid) portion is a synthetic building block not commonly found in primary metabolism, but its parent butanoic acid (butyric acid) is a common short-chain fatty acid.

Synthetic Intermediates: The compound can be conceptually broken down into its synthetic precursors: 3,3-dimethylbutanoic acid and ethylenediamine (B42938). A related compound, 2-amino-2,3-dimethylbutyramide, serves as a key intermediate in the manufacture of certain imidazolinone herbicides, highlighting the industrial relevance of such butanamide structures. google.com The preparation of this intermediate has been optimized using microbial catalysis, demonstrating an application of green chemistry in the synthesis of related butanamides. google.com

Below is a table comparing the physicochemical properties of N-(2-Aminoethyl)-3,3-dimethylbutanamide with a related hydroxy derivative.

| Property | N-(2-Aminoethyl)-3,3-dimethylbutanamide | N-(2-aminoethyl)-4-hydroxy-3,3-dimethylbutanamide |

| Molecular Formula | C8H18N2O | C8H18N2O2 |

| Molecular Weight | 158.24 g/mol | 174.24 g/mol nih.gov |

| CAS Number | 954275-46-8 chiralen.com | 145077833-2 |

Data for N-(2-Aminoethyl)-3,3-dimethylbutanamide is based on its chemical structure, while data for the related compound is sourced from PubChem.

Historical Trajectory of Research on Related Butanamide Derivatives

Research into butanamide derivatives has been ongoing for decades, driven by the search for new therapeutic agents and other functional molecules. A notable example is the development of S 19812 (N-hydroxy-N-methyl 4-(2,3-bis-(4-methoxyphenyl)-thiophen-5-yl)butanamide), a butanamide derivative reported in 2003 as a dual inhibitor of cyclooxygenase and 5-lipoxygenase, showing potential for treating pain and inflammation. nih.gov

More recently, specific butanamide structures, including N-(2-Aminoethyl)-3,3-dimethylbutanamide itself, have appeared in the patent literature as components of larger molecules being investigated for various purposes. This indicates its use as a building block or intermediate in modern drug discovery and chemical biology programs. For example, the compound is cited in patents related to kinase inhibitors, reflecting the ongoing search for new cancer therapeutics. chiralen.com

The table below summarizes recent patents that cite N-(2-Aminoethyl)-3,3-dimethylbutanamide, indicating its application in contemporary research and development.

| Patent Number | Year | Title |

| CN-117534631-A | 2024 | Phenylthiazole amine PI4KIII beta inhibitor, preparation method, pharmaceutical composition and application thereof chiralen.com |

| US-11661426-B2 | 2017 | Imidazole-containing inhibitors of ALK2 kinase chiralen.com |

This timeline, from early 2000s anti-inflammatory research to recent oncology-focused patents, demonstrates the enduring utility of the butanamide scaffold in the development of new chemical entities.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-aminoethyl)-3,3-dimethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-8(2,3)6-7(11)10-5-4-9/h4-6,9H2,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJXITRFMXNZHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 2 Aminoethyl 3,3 Dimethylbutanamide and Its Analogues

Derivatization Reactions of N-(2-Aminoethyl)-3,3-dimethylbutanamide

The presence of both a primary and a secondary amine, as well as an amide group, makes N-(2-Aminoethyl)-3,3-dimethylbutanamide a versatile scaffold for a variety of chemical modifications. These transformations allow for the synthesis of a diverse library of derivatives with potential applications in various fields of chemical research.

The primary and secondary amino groups in N-(2-Aminoethyl)-3,3-dimethylbutanamide are nucleophilic and can readily undergo N-alkylation and N-acylation reactions.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atoms can be achieved using various alkylating agents. Common methods for N-alkylation of amines involve the use of alkyl halides or sulfates in the presence of a base to neutralize the resulting acid. For instance, the synthesis of N-alkyl amino acids, a related structural class, often employs methods like the use of sodium hydride and methyl iodide. monash.edu Protecting group strategies are often employed to achieve selective alkylation, especially when multiple reactive sites are present. chemrxiv.org For example, a Boc protecting group can be used to shield one amine functionality while the other is alkylated. chemrxiv.org

N-Acylation: Acylation of the amino groups can be accomplished using acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. These reactions lead to the formation of new amide bonds, further functionalizing the molecule. This approach is fundamental in the synthesis of various derivatives, including those with potential therapeutic applications.

A summary of representative N-alkylation and acylation reactions is presented below:

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, Et₃N) | N-Alkyl derivative |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) | N-Alkyl derivative |

| N-Acylation | Acyl chloride or Anhydride, Base | N-Acyl derivative |

| Amide Coupling | Carboxylic acid, Coupling agent (e.g., DCC, EDC) | N-Acyl derivative |

The structural backbone of N-(2-Aminoethyl)-3,3-dimethylbutanamide is a precursor for the synthesis of various heterocyclic systems, most notably imidazolinones. Imidazolinone derivatives are known for their herbicidal activity, and related butanamides serve as key intermediates in their production. google.com For example, 2-amino-2,3-dimethylbutanamide is a known intermediate in the synthesis of imidazolinone herbicides. google.com

The synthesis of imidazolinone derivatives from butanamide precursors typically involves a cyclization reaction. For instance, novel 5-(5,5-dimethylbutenolide-3-ethylidene)-2-amino-imidazolinone derivatives have been synthesized in a multi-step process starting from an α-hydroxyketone. nih.gov This suggests that N-(2-Aminoethyl)-3,3-dimethylbutanamide could potentially be utilized in similar cyclization reactions to form novel heterocyclic structures.

Furthermore, the diamine functionality of the molecule can be exploited for the synthesis of other nitrogen-containing heterocycles. Depending on the reaction partner, various ring systems can be constructed. For example, reaction with dicarbonyl compounds could lead to the formation of diazepine (B8756704) or pyrazine (B50134) derivatives. The synthesis of N-heterocyclic compounds using nitrogen-containing nucleophilic substrates and an electrophilic carbon source has been reported. nih.gov

Pantothenamides, analogues of pantothenic acid (vitamin B5), are a class of compounds that have been investigated for their antimicrobial properties. researchgate.net These compounds often act as inhibitors of coenzyme A biosynthesis and utilization. researchgate.netpsu.edu The core structure of N-(2-Aminoethyl)-3,3-dimethylbutanamide shares similarities with fragments of pantothenamide structures, suggesting its potential as a building block in the synthesis of novel pantothenamide analogues.

The synthesis of pantothenamides typically involves the coupling of a pantoyl moiety with a suitable amine. A parallel synthesis method for creating a library of N-substituted pantothenamides has been developed, highlighting the modular nature of their synthesis. researchgate.netpsu.edu By analogy, N-(2-Aminoethyl)-3,3-dimethylbutanamide could be coupled with a protected pantoyl lactone or a derivative to generate novel pantothenamide analogues. These new structures could be explored for their biological activities, potentially leading to compounds with improved properties. bohrium.commalariaworld.org

A hypothetical synthetic approach is outlined below:

| Step | Description | Starting Materials | Product |

| 1 | Protection of the primary amine of N-(2-Aminoethyl)-3,3-dimethylbutanamide | N-(2-Aminoethyl)-3,3-dimethylbutanamide, Boc-anhydride | Boc-protected butanamide |

| 2 | Coupling with activated pantoyl moiety | Boc-protected butanamide, Activated pantoyl derivative | Protected pantothenamide analogue |

| 3 | Deprotection | Protected pantothenamide analogue, Acid (e.g., TFA) | Final pantothenamide analogue |

Sustainable and Green Chemistry Aspects in N-(2-Aminoethyl)-3,3-dimethylbutanamide Synthesis

The principles of green and sustainable chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact and improve efficiency. mdpi.commdpi.com These principles include the use of renewable feedstocks, atom economy, and the reduction of hazardous waste. nih.gov

In the context of N-(2-Aminoethyl)-3,3-dimethylbutanamide synthesis, several green chemistry approaches could be considered. One promising avenue is the use of biocatalysis. A method for preparing 2-amino-2,3-dimethylbutanamide using a microbial catalyst has been reported. google.com This enzymatic approach offers mild reaction conditions, high yield, and reduced waste compared to traditional chemical methods. google.com Such biocatalytic methods could potentially be adapted for the synthesis of N-(2-Aminoethyl)-3,3-dimethylbutanamide.

Furthermore, the choice of solvents and reagents plays a crucial role in the sustainability of a synthetic process. The use of greener solvents, such as water or supercritical fluids, and the replacement of stoichiometric reagents with catalytic alternatives are key strategies. For instance, the development of catalytic N-alkylation and acylation methods that avoid the use of harsh reagents and minimize waste would represent a significant advancement in the sustainable production of N-(2-Aminoethyl)-3,3-dimethylbutanamide and its derivatives.

Advanced Structural Characterization and Spectroscopic Analysis in N 2 Aminoethyl 3,3 Dimethylbutanamide Research

X-ray Crystallography for Solid-State Structure Elucidation of N-(2-Aminoethyl)-3,3-dimethylbutanamide and its Salts

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of structure for N-(2-Aminoethyl)-3,3-dimethylbutanamide by mapping its electron density. The analysis of a suitable single crystal would yield critical data, including bond lengths, bond angles, and torsional angles, defining the molecule's conformation in the solid state.

Furthermore, crystallographic analysis of its salts (e.g., hydrochloride or hydrobromide salts) would reveal the specific sites of protonation—expected to be one or both of the nitrogen atoms—and detail the resulting hydrogen-bonding networks and packing arrangements within the crystal lattice.

Detailed Research Findings: A thorough search of crystallographic databases indicates that the specific crystal structure of N-(2-Aminoethyl)-3,3-dimethylbutanamide or its salts has not been deposited or published in peer-reviewed literature to date.

Hypothetical Crystallographic Data Table: Should a crystallographic study be performed on the hydrochloride salt, the following table outlines the type of data that would be generated.

| Parameter | Expected Data Type/Value |

| Chemical Formula | C₈H₁₉N₂O⁺ · Cl⁻ |

| Formula Weight | 194.70 g/mol |

| Crystal System | Monoclinic or Orthorhombic (Common for such molecules) |

| Space Group | e.g., P2₁/c or P2₁2₁2₁ |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) would be determined |

| Z (Molecules/unit cell) | Typically 2, 4, or 8 |

| Key Bond Lengths (Å) | C=O (~1.24 Å), C-N (amide, ~1.33 Å), C-N (amine, ~1.47 Å) |

| Key Bond Angles (°) | O=C-N (~122°), C-N-C (~110-115°) |

| Hydrogen Bonding | N-H···Cl⁻ and N-H···O=C interactions would be detailed |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the structure of molecules in solution. copernicus.org For N-(2-Aminoethyl)-3,3-dimethylbutanamide, ¹H and ¹³C NMR would confirm the connectivity and chemical environment of all hydrogen and carbon atoms.

¹H NMR would show distinct signals for each unique proton environment. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal adjacent, non-equivalent protons.

¹³C NMR would show a signal for each unique carbon atom, with chemical shifts indicating the carbon type (e.g., C=O, C-N, C-C, CH₃).

2D NMR techniques (like COSY, HSQC, HMBC) would be used to definitively assign all signals and confirm the bonding framework by showing correlations between protons, between carbons and their attached protons, and between carbons and protons separated by two or three bonds.

Detailed Research Findings: Specific, experimentally obtained ¹H or ¹³C NMR spectra for N-(2-Aminoethyl)-3,3-dimethylbutanamide are not available in the cited literature. However, based on its structure, a theoretical spectrum can be predicted.

Predicted ¹H and ¹³C NMR Data Tables: The following tables outline the expected signals, multiplicities, and approximate chemical shift ranges (in ppm) in a typical solvent like CDCl₃.

Table: Predicted ¹H NMR Data | Label | Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | | :---- | :------ | :-------------------------------- | :--------------------- | :---------- | | a | (CH₃)₃C- | ~1.05 | Singlet (s) | 9H | | b | -CH₂-C=O | ~2.15 | Singlet (s) | 2H | | c | -NH- | Broad singlet (br s) | 1H | | d | -CH₂-NH- | ~3.30 | Quartet (q) or Triplet (t) | 2H | | e | -CH₂-NH₂ | ~2.80 | Triplet (t) | 2H | | f | -NH₂ | Broad singlet (br s) | 2H |

Table: Predicted ¹³C NMR Data

| Label | Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| 1 | (CH₃)₃C - | ~31.0 |

| 2 | (C H₃)₃C- | ~29.5 |

| 3 | -C H₂-C=O | ~50.0 |

| 4 | -C =O | ~173.0 |

| 5 | -C H₂-NH- | ~39.0 |

| 6 | -C H₂-NH₂ | ~41.5 |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and deducing its structure through fragmentation analysis.

Molecular Ion Peak (M+) : In techniques like Electrospray Ionization (ESI), the compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) corresponding to its molecular weight plus a proton (158.25 + 1.01 = 159.26).

Fragmentation Patterns : The molecular ion is energetically unstable and breaks apart into smaller, characteristic fragments. chemguide.co.uk The fragmentation of N-(2-Aminoethyl)-3,3-dimethylbutanamide would likely involve cleavage at the amide bond and alpha-cleavage adjacent to the nitrogen atoms. libretexts.org Tandem MS (MS/MS) experiments would involve isolating the [M+H]⁺ ion and inducing further fragmentation to confirm structural assignments and establish clear fragmentation pathways. nih.gov

Detailed Research Findings: No published mass spectra or detailed fragmentation studies for N-(2-Aminoethyl)-3,3-dimethylbutanamide are currently available.

Predicted Mass Spectrometry Fragmentation Table: The table below lists plausible key fragments and their corresponding m/z values.

| m/z Value | Ion Structure | Fragmentation Pathway |

| 159.26 | [C₈H₁₈N₂O + H]⁺ | Protonated molecular ion [M+H]⁺ |

| 142.23 | [C₈H₁₆NO]⁺ | Loss of ammonia (B1221849) (NH₃) from the primary amine |

| 100.12 | [C₅H₁₂NO]⁺ | Cleavage of the amide C-N bond (acylium ion) |

| 83.12 | [C₆H₁₅]⁺ | tert-Butyl ethyl fragment |

| 57.07 | [C₄H₉]⁺ | tert-Butyl cation (a very stable and common fragment) |

| 44.05 | [C₂H₆N]⁺ | Fragment from the ethylenediamine (B42938) moiety |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes. nih.gov

IR Spectroscopy : Would clearly show characteristic absorptions for the N-H bonds (in the amine and amide groups), the C=O (amide I) bond, and the N-H bend (amide II).

Raman Spectroscopy : Is particularly sensitive to non-polar bonds and would provide strong signals for the C-C backbone and C-H stretching vibrations.

Detailed Research Findings: Experimentally recorded IR or Raman spectra for N-(2-Aminoethyl)-3,3-dimethylbutanamide have not been published. The expected vibrational frequencies can be predicted based on known values for similar functional groups.

Predicted IR Absorption Bands Table:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3350-3250 (broad) | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| ~3300 (sharp) | N-H Stretch | Secondary Amide (-NH-) |

| 2960-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~1650 (strong) | C=O Stretch (Amide I band) | Amide |

| ~1550 (strong) | N-H Bend (Amide II band) | Secondary Amide |

| 1650-1580 | N-H Bend (Scissoring) | Primary Amine |

| 1470-1450 | C-H Bend | Aliphatic |

Chromatographic Techniques for Purity Assessment, Separation, and Quantification (e.g., GC, LC, Chiral HPLC)

Chromatographic methods are essential for separating the target compound from impurities, starting materials, or byproducts, as well as for quantifying its concentration.

Gas Chromatography (GC) : Could be used for purity assessment, potentially after derivatization of the polar amine and amide groups to increase volatility and improve peak shape. nih.gov GC coupled with a mass spectrometer (GC-MS) would provide both separation and identification. nih.gov

Liquid Chromatography (LC) : High-Performance Liquid Chromatography (HPLC) is well-suited for analyzing this non-volatile, polar compound. Reversed-phase HPLC (e.g., with a C18 column) would be a standard method for purity analysis and quantification. LC-MS/MS is the gold standard for quantifying such analytes in complex biological matrices. nih.gov

Chiral HPLC : Since N-(2-Aminoethyl)-3,3-dimethylbutanamide is achiral, chiral separation is not applicable. However, if a chiral center were present in a derivative, chiral HPLC would be necessary to separate the enantiomers.

Detailed Research Findings: While general chromatographic principles are well-established, specific methods validated for the analysis of N-(2-Aminoethyl)-3,3-dimethylbutanamide are not described in the scientific literature. Commercial suppliers indicate purity levels (e.g., 95%), which are undoubtedly determined by such techniques, but the specific methods are proprietary. chiralen.com

Hypothetical HPLC Method Parameters Table:

| Parameter | Typical Condition |

| Technique | Reversed-Phase HPLC (RP-HPLC) |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm (for amide bond) or ELSD/CAD/MS |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Investigation of Biological Roles and Mechanisms in Model Systems Non Clinical Research

N-(2-Aminoethyl)-3,3-dimethylbutanamide as a Precursor or Intermediate in Metabolic Pathways

Coenzyme A (CoA) is a vital cofactor in cellular metabolism, essential for processes like the tricarboxylic acid cycle and the synthesis of fatty acids. Its production is a multi-step enzymatic process that begins with pantothenate, also known as vitamin B5. nih.govnih.gov The pathway involves the phosphorylation of pantothenate by pantothenate kinase, followed by a series of reactions that ultimately yield CoA. nih.gov Key intermediates in this pathway include 4'-phosphopantetheine (B1211885) and pantetheine (B1680023). nih.govnih.gov Pantetheine, which is composed of pantothenic acid and cysteamine, is a direct precursor and can be dimerized to form pantethine (B1678406). nih.govucl.ac.uk

While analogs of pantothenate, such as N-alkylpantothenamides, have been studied as potential inhibitors or alternative substrates in the CoA biosynthetic pathway, specific research detailing the role of N-(2-Aminoethyl)-3,3-dimethylbutanamide as a precursor or intermediate has not been identified in the available literature. nih.gov Therefore, its ability to be metabolized into CoA via the pantetheine or pantethine pathways remains uncharacterized.

Enzymatic Interactions and Regulation: Studies on Pantothenate Kinase (PanK) and Other Relevant Enzymes

Pantothenate kinase (PanK) is the rate-limiting enzyme in the CoA biosynthetic pathway, catalyzing the initial phosphorylation of pantothenate. nih.govnih.gov There are different types of PanK enzymes (Types I, II, and III) with varying structures and regulatory mechanisms. nih.gov The flexibility of the pantothenate binding site on some PanK enzymes allows them to phosphorylate a range of analogs. nih.gov For example, N-alkylpantothenamides can serve as substrates for E. coli PanK. nih.gov

In some pathogenic organisms like Plasmodium falciparum and Toxoplasma gondii, PanK exists as a functional heteromeric complex, a feature not observed in many other organisms. nih.gov In certain neurodegenerative diseases, such as Pantothenate Kinase-Associated Neurodegeneration (PKAN), mutations in the human PANK2 gene disrupt CoA biosynthesis. nih.govnih.gov Research in zebrafish models with knocked-down pank2 has shown severe developmental defects in the nervous and vascular systems. nih.govnih.gov However, direct studies investigating the interaction of N-(2-Aminoethyl)-3,3-dimethylbutanamide with any isoform of pantothenate kinase or its potential regulatory effects on other enzymes are not present in the reviewed scientific literature.

Cellular and Molecular Mechanisms of Action in In Vitro Cell Line Models

The investigation of how chemical compounds affect cells at a molecular level using in vitro cell line models is a cornerstone of pharmacological research. Such studies can reveal impacts on cell viability, proliferation, signaling pathways, and morphology. For instance, studies on synthetic N-acylurea derivatives have demonstrated modulation of the talin protein in human umbilical vein endothelial cells (HUVECs), leading to reduced angiogenesis and affecting pathways involving focal adhesion kinase (FAK), protein kinase B (AKT), and extracellular signal-regulated kinase (ERK). nih.gov

However, specific studies detailing the cellular and molecular mechanisms of N-(2-Aminoethyl)-3,3-dimethylbutanamide in any in vitro cell line model are not documented in the available scientific literature. Its effects on cellular processes and signaling cascades have not been characterized.

Exploration of Specific Receptor or Protein Binding Profiles

The biological activity of a compound is often determined by its ability to bind to specific proteins or receptors. Two such targets that have been the focus of drug discovery are the Smoothened (Smo) receptor and the focal adhesion protein talin.

Smoothened (Smo) Antagonism: The Smoothened receptor is a critical component of the Hedgehog signaling pathway, which is integral to embryonic development and can be aberrantly activated in certain cancers. chiralen.com The development of Smo antagonists is an active area of research for therapeutic applications.

Talin Modulation: Talin is a key protein that links integrin receptors to the actin cytoskeleton, playing a pivotal role in cell adhesion and migration. nih.gov Modulation of talin function has been explored as a strategy to inhibit processes like angiogenesis. nih.gov

A review of available research reveals no studies that have investigated or identified a binding profile for N-(2-Aminoethyl)-3,3-dimethylbutanamide with the Smoothened receptor, talin, or any other specific protein targets.

Mechanistic Evaluation of Biological Activities in Animal Models

Animal models are crucial for evaluating the potential therapeutic activities of compounds and understanding their mechanisms of action in vivo.

Anticonvulsant Activity: Various animal models, such as those using pentylenetetrazole (PTZ) or maximal electroshock (MES) to induce seizures, are employed to screen for new anticonvulsant drugs. nih.govnih.gov These models help in assessing a compound's efficacy and spectrum of activity.

Antimicrobial Activity: The CoA biosynthesis pathway is a recognized target for developing new antimicrobial agents, particularly against bacteria like Mycobacterium tuberculosis. nih.gov Some amphiphilic polymethacrylate (B1205211) derivatives have shown bactericidal effects by permeabilizing the outer membrane of bacteria. mdpi.com

Despite the existence of these well-established models, there is no available research in the scientific literature that evaluates the anticonvulsant or antimicrobial activities of N-(2-Aminoethyl)-3,3-dimethylbutanamide in animal models. Consequently, no mechanistic data for these potential biological activities have been reported for this specific compound.

Structure Activity Relationship Sar Studies of N 2 Aminoethyl 3,3 Dimethylbutanamide Derivatives

Design Principles for Modulating Activity through Structural Variation

The design of derivatives of N-(2-Aminoethyl)-3,3-dimethylbutanamide is guided by established principles aimed at optimizing their interaction with biological targets. These principles often revolve around modifying the compound's physicochemical properties such as lipophilicity, electronic distribution, and steric bulk to enhance binding affinity and selectivity.

Key structural regions of the N-(2-Aminoethyl)-3,3-dimethylbutanamide scaffold that are typically targeted for modification include:

The Acyl Group (3,3-dimethylbutanoyl): The bulky tert-butyl group is a significant feature. Variations in this part of the molecule can influence how the compound fits into a binding pocket and can affect its metabolic stability. Replacing or modifying this group can alter the compound's lipophilicity and steric profile.

The Ethylamine (B1201723) Linker: The length and flexibility of the ethylamine chain are critical. Introducing conformational constraints, such as through cyclization or the introduction of double bonds, can lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity.

For instance, in related N-acylethanolamine acid amidase (NAAA) inhibitors, which share a similar amide linkage, structural modifications of the acyl chain and the ethanolamine (B43304) moiety have been shown to be critical for inhibitory activity. nih.govrsc.org These studies provide a foundational understanding for designing derivatives of N-(2-Aminoethyl)-3,3-dimethylbutanamide.

Influence of Substituents on Binding Affinity and Selectivity

The nature and position of substituents on the N-(2-Aminoethyl)-3,3-dimethylbutanamide framework can dramatically alter its binding affinity for specific biological targets and its selectivity over other related proteins.

Substitutions on the Acyl Chain:

Modifications to the 3,3-dimethylbutanoyl moiety can influence van der Waals interactions and hydrophobic contacts within a receptor's binding site. For example, replacing the tert-butyl group with other alkyl or aryl groups can probe the size and shape of the hydrophobic pocket.

Substitutions on the Ethylamine Moiety:

Alterations to the ethylamine portion of the molecule can have a profound impact on activity. In a series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide, which are structurally related, the relative potencies were rationalized by considering steric and hydrophobic effects. nih.gov

Below is a hypothetical data table illustrating potential SAR trends based on studies of similar compounds. The activities are presented for illustrative purposes to demonstrate SAR principles.

| Derivative | R1 (Acyl Group) | R2 (Amine Substituent) | Relative Binding Affinity |

| Parent Compound | tert-Butyl | H | 1.0 |

| Analog 1 | Isopropyl | H | 0.7 |

| Analog 2 | Phenyl | H | 1.5 |

| Analog 3 | tert-Butyl | Methyl | 1.2 |

| Analog 4 | tert-Butyl | Ethyl | 0.9 |

| Analog 5 | tert-Butyl | Benzyl | 2.1 |

This table is for illustrative purposes and is based on general SAR principles observed in related compound classes.

Studies on pyrrolidine (B122466) amide derivatives as NAAA inhibitors have shown that small, lipophilic substituents on a terminal phenyl ring are preferable for optimal potency. rsc.orgnih.gov This suggests that similar modifications to an analogous phenyl-containing derivative of N-(2-Aminoethyl)-3,3-dimethylbutanamide could yield compounds with enhanced activity.

Stereochemical Effects on Biological Activity of Chiral Butanamides

Stereochemistry is a critical determinant of biological activity, as the three-dimensional arrangement of atoms in a molecule dictates its ability to interact with chiral biological macromolecules like proteins and enzymes. While N-(2-Aminoethyl)-3,3-dimethylbutanamide itself is not chiral, the introduction of a chiral center, for instance by substitution at the α-position of the butanamide moiety, would result in enantiomers that could exhibit different biological activities.

It is a well-established principle that enantiomers of a chiral drug can have different potencies, efficacies, and even different pharmacological actions. For example, in studies of chiral 3-Br-acivicin derivatives, only the natural (5S, αS) isomers displayed significant antiplasmodial activity, highlighting the importance of stereochemistry for biological recognition and transport. rsc.org

The differential activity of enantiomers often arises from one enantiomer having a more favorable three-dimensional fit with the binding site of the target protein. This can lead to stronger or more productive binding interactions for one isomer over the other. Therefore, in the development of any chiral derivative of N-(2-Aminoethyl)-3,3-dimethylbutanamide, the synthesis and biological evaluation of individual enantiomers would be essential to identify the more active stereoisomer.

Correlation of Molecular Descriptors with Observed Research Activities

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov These studies rely on the calculation of molecular descriptors, which are numerical representations of a molecule's properties.

For a series of N-(2-Aminoethyl)-3,3-dimethylbutanamide derivatives, a QSAR model could be developed to predict their biological activity. This would involve calculating a range of molecular descriptors, such as:

Topological descriptors: These describe the connectivity of atoms in the molecule (e.g., branching indices).

Electronic descriptors: These relate to the electronic properties of the molecule (e.g., partial atomic charges, dipole moment).

Steric descriptors: These describe the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic descriptors: These quantify the lipophilicity of the molecule (e.g., logP).

Once calculated, these descriptors can be used to build a mathematical model that relates them to the observed biological activity. Such a model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds. The development of robust QSAR models requires a dataset of compounds with a wide range of structural diversity and accurately measured biological activities. nih.gov

For example, a QSAR study on a series of anti-inflammatory agents established a predictive model based on molecular descriptors, which could be used to screen new derivatives. nih.gov A similar approach could be applied to derivatives of N-(2-Aminoethyl)-3,3-dimethylbutanamide to accelerate the discovery of new lead compounds.

Emerging Research Applications of N 2 Aminoethyl 3,3 Dimethylbutanamide in Diverse Scientific Fields

Application as a Core Scaffold in the Development of Chemical Probes

There is currently no direct, publicly available research that explicitly details the use of N-(2-Aminoethyl)-3,3-dimethylbutanamide as a core scaffold in the development of chemical probes. However, its bifunctional nature, possessing both a nucleophilic primary amine and a stable amide linkage, makes it a plausible candidate for such applications. In the synthesis of chemical probes, a scaffold molecule often serves as the central framework to which various functional groups, such as fluorophores, affinity tags, or reactive groups, are attached. The amino group of N-(2-Aminoethyl)-3,3-dimethylbutanamide could be readily functionalized, while the tert-butyl group could provide steric bulk, potentially influencing the binding selectivity of a probe.

Use in Synthetic Chemistry as a Versatile Building Block

The primary documented application of N-(2-Aminoethyl)-3,3-dimethylbutanamide is as a building block in synthetic chemistry, particularly in the context of creating larger, more complex molecules for pharmaceutical research. Chemical suppliers list this compound in their catalogs, often highlighting its utility in research and development. nih.gov

Notably, N-(2-Aminoethyl)-3,3-dimethylbutanamide is cited in patents for the synthesis of kinase inhibitors. For instance, it is mentioned in connection with the preparation of imidazole-containing inhibitors of ALK2 kinase (Activin receptor-like kinase-2). nih.gov ALK2 is a protein implicated in diseases such as fibrodysplasia ossificans progressiva. google.comnih.gov In the synthesis of these inhibitors, N-(2-Aminoethyl)-3,3-dimethylbutanamide likely serves as a key intermediate, providing a specific fragment that becomes part of the final active molecule.

The compound is also referenced in a patent concerning phenylthiazole amine PI4KIII beta inhibitors. nih.gov These inhibitors target phosphatidylinositol 4-kinase III beta, a kinase involved in cellular signaling pathways that can be dysregulated in diseases like cancer. nih.gov The use of N-(2-Aminoethyl)-3,3-dimethylbutanamide in these syntheses underscores its role as a specialized reagent for constructing molecules with potential therapeutic activity.

Table 2: Examples of Patented Applications

| Patent Reference | Title/Subject | Implied Role of N-(2-Aminoethyl)-3,3-dimethylbutanamide |

| US-11661426-B2 | Imidazole-containing inhibitors of ALK2 kinase nih.gov | Synthetic building block for the inhibitor scaffold. |

| CN-117534631-A | Phenylthiazole amine PI4KIII beta inhibitor, preparation method, pharmaceutical composition and application thereof nih.gov | Intermediate in the synthesis of the inhibitor. |

Contribution to Material Science and Supramolecular Chemistry Research

There is no specific information available in the searched scientific literature regarding the application of N-(2-Aminoethyl)-3,3-dimethylbutanamide in the fields of material science or supramolecular chemistry. While molecules containing both hydrogen bond donors (the amine and amide N-H) and acceptors (the amide C=O) can participate in self-assembly processes relevant to supramolecular chemistry, no studies have been published that specifically investigate this compound for such purposes. Similarly, its potential incorporation into polymers or other materials has not been reported.

Role in the Discovery and Optimization of Agrochemicals (e.g., Herbicides)

Currently, there is no available research or patent literature that indicates a role for N-(2-Aminoethyl)-3,3-dimethylbutanamide in the discovery or optimization of agrochemicals, including herbicides. The development of new herbicides is an active area of research, focusing on identifying novel chemical structures and modes of action to combat weed resistance. However, based on existing public information, N-(2-Aminoethyl)-3,3-dimethylbutanamide has not been explored in this context.

Future Directions and Challenges in N 2 Aminoethyl 3,3 Dimethylbutanamide Research

Development of Novel and Efficient Synthetic Routes for Complex Analogues

The future synthesis of complex analogues of N-(2-Aminoethyl)-3,3-dimethylbutanamide will necessitate the development of more sophisticated and efficient chemical strategies. A significant challenge lies in the creation of multi-step synthetic pathways that are not only high-yielding but also stereospecific, allowing for the precise arrangement of atoms in three-dimensional space. The exploration of chemoenzymatic strategies, which combine the selectivity of biological catalysts with the versatility of traditional organic chemistry, presents a promising avenue for overcoming some of these hurdles.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Asymmetric Catalysis | High stereoselectivity, access to specific enantiomers. | Catalyst design and cost, optimization of reaction conditions. |

| Chemoenzymatic Synthesis | High regio- and stereoselectivity, mild reaction conditions. | Enzyme stability and availability, substrate scope limitations. |

| Flow Chemistry | Improved reaction control, enhanced safety, potential for automation. | Initial setup cost, potential for clogging with solid reagents or products. |

| One-Pot Reactions | Reduced waste, time, and resource efficiency. | Compatibility of reagents and intermediates, complex reaction optimization. |

Deeper Elucidation of Molecular Mechanisms in Biological Systems

A critical area of future research will be to unravel the precise molecular mechanisms through which N-(2-Aminoethyl)-3,3-dimethylbutanamide and its derivatives exert their effects in biological systems. This will involve moving beyond simple binding assays to more complex studies of cellular pathways and protein-protein interactions. Advanced techniques such as chemical proteomics and affinity-based protein profiling will be instrumental in identifying the direct molecular targets of these compounds within the cell.

Understanding the downstream effects of target engagement is another key challenge. This will require the use of systems biology approaches to map the complex signaling cascades that are modulated by the butanamide analogues. Elucidating these intricate molecular interactions will be essential for understanding the full spectrum of their biological activities and for identifying potential therapeutic applications.

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

The discovery of novel and more potent derivatives of N-(2-Aminoethyl)-3,3-dimethylbutanamide can be significantly accelerated through the application of high-throughput screening (HTS) and combinatorial chemistry. Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds by systematically combining different chemical building blocks. uomustansiriyah.edu.iq This approach can generate a vast number of structural variations around the core butanamide scaffold.

These extensive chemical libraries can then be subjected to HTS, where thousands of compounds are rapidly tested for their biological activity in an automated fashion. The development of robust and miniaturized assays is crucial for the success of HTS campaigns. axxam.com These assays need to be sensitive, reproducible, and relevant to the biological process being investigated. The integration of HTS with combinatorial chemistry creates a powerful engine for the discovery of new lead compounds with improved properties.

| Screening Method | Throughput | Information Obtained | Primary Application |

| Target-Based Screening | High | Binding affinity, enzyme inhibition. | Identifying compounds that interact with a specific molecular target. |

| Phenotypic Screening | Moderate to High | Cellular responses, changes in morphology or viability. | Discovering compounds with a desired biological effect without prior knowledge of the target. |

| High-Content Screening | Moderate | Detailed cellular imaging data, subcellular localization. | In-depth analysis of cellular effects and mechanisms of action. |

Advanced Computational Design and Optimization for Specific Research Applications

Computational chemistry and molecular modeling are poised to play an increasingly important role in the design and optimization of N-(2-Aminoethyl)-3,3-dimethylbutanamide analogues for specific research applications. Structure-based drug design, which utilizes the three-dimensional structure of a biological target, can be used to design molecules that fit precisely into the target's binding site. This approach can lead to the development of highly potent and selective compounds.

In addition to structure-based methods, ligand-based approaches can be employed when the structure of the target is unknown. These methods use the structures of known active compounds to develop a pharmacophore model, which describes the key chemical features required for biological activity. This model can then be used to search virtual libraries for new compounds with the desired properties. Advanced computational techniques, such as molecular dynamics simulations, can provide insights into the dynamic behavior of ligand-target interactions, further guiding the optimization process. researchgate.net

Integration of Multi-Omics Data in Butanamide-Related Biological Research

The future of biological research on N-(2-Aminoethyl)-3,3-dimethylbutanamide and its analogues will heavily rely on the integration of multi-omics data. mdpi.com This approach involves the comprehensive analysis of different types of biological data, including genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites), to gain a holistic understanding of a compound's effects on a biological system. For instance, transcriptomic analysis can reveal changes in gene expression in response to treatment with a butanamide derivative, while proteomics can identify changes in protein levels and post-translational modifications. nih.gov

The integration of these large and complex datasets presents a significant computational challenge. youtube.com However, the insights gained from a multi-omics approach can be invaluable for identifying biomarkers of drug response, elucidating mechanisms of action, and discovering novel therapeutic targets. mdpi.com By providing a systems-level view of a compound's biological effects, multi-omics data can guide the development of more effective and personalized therapies.

| Omics Field | Molecules Analyzed | Key Insights Provided |

| Genomics | DNA | Genetic variations that may influence drug response. |

| Transcriptomics | RNA | Changes in gene expression patterns. |

| Proteomics | Proteins | Alterations in protein abundance and modifications. |

| Metabolomics | Metabolites | Shifts in metabolic pathways and cellular energy status. |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.